molecular formula C12H11FN2S B4423843 2-[(3-fluorobenzyl)thio]-4-methylpyrimidine

2-[(3-fluorobenzyl)thio]-4-methylpyrimidine

Cat. No. B4423843
M. Wt: 234.29 g/mol
InChI Key: URQQDHXJSTVCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-fluorobenzyl)thio]-4-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

2-[(3-fluorobenzyl)thio]-4-methylpyrimidine has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been used as a building block for the synthesis of various bioactive compounds such as kinase inhibitors and antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)thio]-4-methylpyrimidine is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and protein kinase B (Akt). COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Akt is a protein kinase that is involved in various cellular processes such as cell proliferation and survival.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been reported to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-fluorobenzyl)thio]-4-methylpyrimidine in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several potential future directions for the research on 2-[(3-fluorobenzyl)thio]-4-methylpyrimidine. These include the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its mechanism of action at the molecular level. In addition, the use of this compound as a building block for the synthesis of novel bioactive compounds holds great promise for the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in medicinal chemistry and biochemistry. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of various enzymes and induce apoptosis in cancer cells. The use of this compound as a building block for the synthesis of novel bioactive compounds holds great promise for the discovery of new drugs and therapeutic agents.

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2S/c1-9-5-6-14-12(15-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQDHXJSTVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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